molecular formula C17H18ClN3O2 B268879 N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

Katalognummer B268879
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: DWBDWSWBLJKIJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Wirkmechanismus

CB-839 works by inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, as it provides the carbon and nitrogen needed for the synthesis of nucleotides, amino acids, and other biomolecules. By inhibiting glutaminase, CB-839 deprives cancer cells of this critical nutrient, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, CB-839 has been shown to have other biochemical and physiological effects. For example, CB-839 has been shown to reduce inflammation and oxidative stress in preclinical models of Alzheimer's disease and traumatic brain injury. CB-839 has also been shown to improve glucose metabolism and insulin sensitivity in preclinical models of type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CB-839 for lab experiments is its selectivity for glutaminase. Unlike other glutaminase inhibitors, CB-839 does not inhibit other enzymes in the glutamine metabolism pathway, which can lead to unwanted side effects. However, CB-839 has some limitations, such as its poor solubility in water and its relatively short half-life in vivo.

Zukünftige Richtungen

There are several future directions for the study of CB-839. One area of research is the development of more potent and selective glutaminase inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from CB-839 treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of CB-839 in various types of cancer, as well as other diseases where glutamine metabolism plays a critical role.

Synthesemethoden

The synthesis of CB-839 involves several steps, starting with the reaction of 3-chloroaniline with phosgene to form 3-chloroisocyanato benzene. This intermediate is then reacted with 4-aminophenylbutyric acid to form the desired product, CB-839.

Wissenschaftliche Forschungsanwendungen

CB-839 has been extensively studied in preclinical models of various types of cancer, including renal cell carcinoma, pancreatic cancer, and non-small cell lung cancer. In these studies, CB-839 has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. CB-839 has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

Eigenschaften

Produktname

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

Molekularformel

C17H18ClN3O2

Molekulargewicht

331.8 g/mol

IUPAC-Name

N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]butanamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-4-16(22)19-13-7-9-14(10-8-13)20-17(23)21-15-6-3-5-12(18)11-15/h3,5-11H,2,4H2,1H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

DWBDWSWBLJKIJG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.